
(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, fluorine, and a hydroxyisoquinoline moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the isoquinoline ring.
Fluorination: Introduction of a fluorine atom at the 6-position.
Formation of Carboximidamide: Conversion of the carboxylic acid group to a carboximidamide group.
Hydroxylation: Introduction of a hydroxyl group to form the final compound.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The formation of the carboximidamide group may involve the use of ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
作用機序
The mechanism of action of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other halogenated isoquinoline derivatives, such as:
- 5-Bromo-6-chloroisoquinoline
- 5-Fluoro-6-iodoisoquinoline
- 5-Bromo-6-methoxyisoquinoline
Uniqueness
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of bromine, fluorine, and hydroxyisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7BrFN3O |
|---|---|
分子量 |
284.08 g/mol |
IUPAC名 |
5-bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-8-5-3-4-14-9(10(13)15-16)6(5)1-2-7(8)12/h1-4,16H,(H2,13,15) |
InChIキー |
LWJTWOJCSZCAME-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Br)F |
正規SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


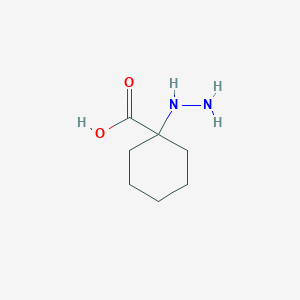
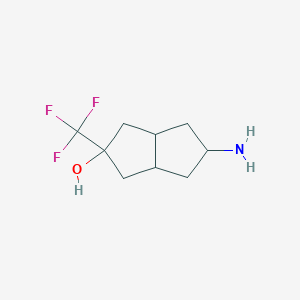
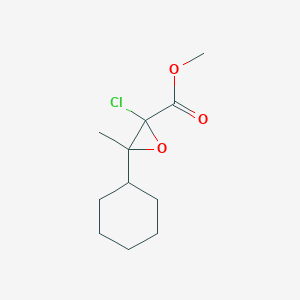
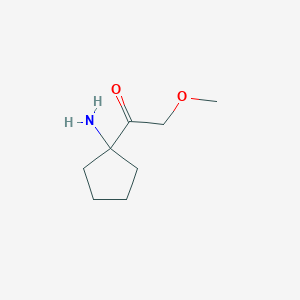
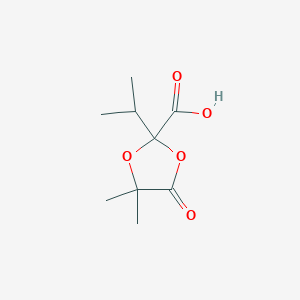
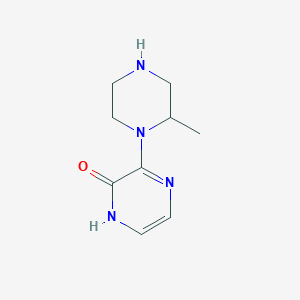
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
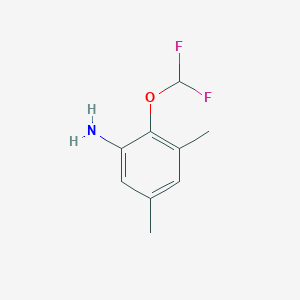
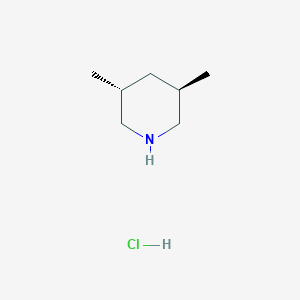



![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)

